2-Chloroethyl 2-(acetyloxy)propanoate
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Overview
Description
2-Chloroethyl 2-(acetyloxy)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-(acetyloxy)propanoate typically involves the esterification of 2-chloroethanol with 2-(acetyloxy)propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2-(acetyloxy)propanoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and heating.
Basic Hydrolysis: Utilizes a strong base like sodium hydroxide and is often referred to as saponification.
Major Products Formed
Hydrolysis: Produces 2-chloroethanol and 2-(acetyloxy)propanoic acid.
Substitution: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl 2-(acetyloxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-(acetyloxy)propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-chloroethanol and 2-(acetyloxy)propanoic acid. The chlorine atom can undergo substitution reactions, leading to the formation of different derivatives that may interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl propionate: Similar in structure but lacks the acetyloxy group.
Ethyl 2-chloropropanoate: Another ester with a similar backbone but different substituents.
Properties
CAS No. |
62899-33-6 |
---|---|
Molecular Formula |
C7H11ClO4 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-chloroethyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C7H11ClO4/c1-5(12-6(2)9)7(10)11-4-3-8/h5H,3-4H2,1-2H3 |
InChI Key |
FIBYPJFSCFXJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCCl)OC(=O)C |
Origin of Product |
United States |
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